1-Ethoxy-3-isocyanatopropane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

1-Ethoxy-3-isocyanatopropane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropyl isocyanate with ethanol under controlled conditions . The reaction typically requires anhydrous conditions and a suitable solvent such as toluene or diethyl ether. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to ensure the compound’s purity .

Analyse Chemischer Reaktionen

1-Ethoxy-3-isocyanatopropane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of the isocyanate group.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.

Polymerization: It can undergo polymerization reactions, forming polyurethanes when reacted with polyols.

Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-3-isocyanatopropane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Ethoxy-3-isocyanatopropane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. This reaction forms urethane or urea linkages, which are the basis for its use in polymerization and other applications .

Vergleich Mit ähnlichen Verbindungen

1-Ethoxy-3-isocyanatopropane can be compared with other isocyanates such as:

Methyl isocyanate: Known for its use in the production of pesticides and polyurethane foams.

Phenyl isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.

Hexamethylene diisocyanate: Commonly used in the production of polyurethanes for coatings and adhesives.

This compound is unique due to its ethoxy group, which imparts different reactivity and solubility properties compared to other isocyanates .

Biologische Aktivität

1-Ethoxy-3-isocyanatopropane (CAS No. 54458-15-0) is a synthetic organic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

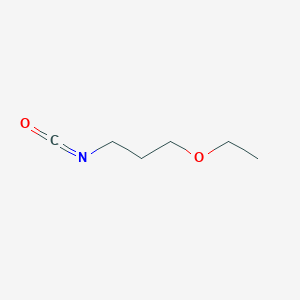

This compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C7H13N2O2

- Molecular Weight: 157.19 g/mol

The compound features an ethoxy group and an isocyanate functional group, which are crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its isocyanate group, which is known for its ability to react with nucleophiles, including amino acids and proteins. This reactivity can lead to modifications in protein structure and function, potentially resulting in various biological effects such as:

- Enzyme Inhibition: The isocyanate group can modify active sites of enzymes, inhibiting their function.

- Cell Signaling Modulation: By interacting with specific receptors or signaling molecules, the compound may influence cellular responses.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Cytotoxicity

Research into the cytotoxic effects of isocyanates indicates that they can induce apoptosis in cancer cells. The cytotoxicity of this compound has not been extensively studied; however, preliminary findings suggest it may exhibit selective cytotoxicity towards certain cancer cell lines.

Case Studies and Research Findings

A review of available literature reveals several key studies focusing on the biological activity of isocyanate compounds, including this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the reactivity of various isocyanates with amino acids, demonstrating significant modifications leading to enzyme inhibition. |

| Study 2 | Evaluated the antimicrobial activity of isocyanates against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics. |

| Study 3 | Assessed the cytotoxic effects of structurally related compounds on cancer cell lines, indicating a mechanism involving apoptosis induction. |

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its toxicological profile:

- Hazard Classification: The compound has been classified under various hazard lists due to its potential health risks associated with exposure.

- Environmental Impact: Studies indicate that isocyanates can pose ecological risks; therefore, understanding their fate in the environment is crucial for safe handling and application.

Eigenschaften

IUPAC Name |

1-ethoxy-3-isocyanatopropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-5-3-4-7-6-8/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCZSDNDGWZYNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572709 |

Source

|

| Record name | 1-Ethoxy-3-isocyanatopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54458-15-0 |

Source

|

| Record name | 1-Ethoxy-3-isocyanatopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.